molecular formula C21H17ClN2O2 B15015830 4-(benzyloxy)-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide

4-(benzyloxy)-N'-[(E)-(4-chlorophenyl)methylidene]benzohydrazide

Cat. No.: B15015830
M. Wt: 364.8 g/mol
InChI Key: HCLPIVKXPCOBLG-OEAKJJBVSA-N
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Description

4-(benzyloxy)-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide is an organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxy group and a chlorophenylmethylidene moiety. It is often studied for its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide typically involves the condensation of 4-(benzyloxy)benzohydrazide with 4-chlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(benzyloxy)-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzyloxy and chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.

Scientific Research Applications

4-(benzyloxy)-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.

Comparison with Similar Compounds

  • 4-(benzyloxy)benzaldehyde
  • 4-(benzyloxy)benzonitrile
  • 4-(benzyloxy)phenylacetic acid

Comparison: Compared to these similar compounds, 4-(benzyloxy)-N’-[(E)-(4-chlorophenyl)methylidene]benzohydrazide is unique due to the presence of the chlorophenylmethylidene moiety. This structural feature may contribute to its distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C21H17ClN2O2

Molecular Weight

364.8 g/mol

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-4-phenylmethoxybenzamide

InChI

InChI=1S/C21H17ClN2O2/c22-19-10-6-16(7-11-19)14-23-24-21(25)18-8-12-20(13-9-18)26-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,24,25)/b23-14+

InChI Key

HCLPIVKXPCOBLG-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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